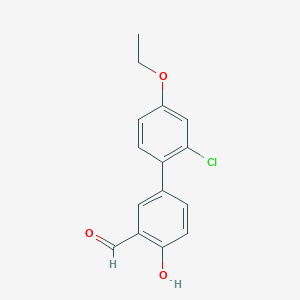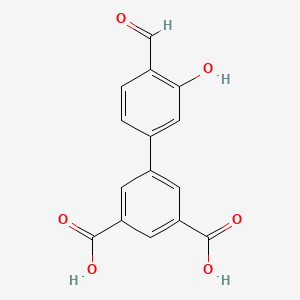
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% (2F-5-3TFP) is a colorless to light yellow liquid with a molecular weight of 244.2 g/mol. It is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. It can be synthesized from the reaction of 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst.
Mecanismo De Acción
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is a fluorinated phenol derivative and is typically used as a reagent in organic synthesis and for the preparation of various compounds. The primary mechanism of action is the formation of a reactive intermediate, such as a phenoxide ion, upon reaction with a nucleophile. This intermediate can then undergo nucleophilic substitution reactions, leading to the formation of various products.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body depending on the compounds it is used to synthesize. For example, if it is used to synthesize a drug, the drug may have biochemical and physiological effects in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Furthermore, it is soluble in a variety of organic solvents and can be synthesized in a relatively short amount of time. However, there are some limitations to its use in lab experiments. It is a hazardous material and should be handled with care. In addition, it is a flammable material and should be stored away from sources of ignition.
Direcciones Futuras
For the use of 2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% include further research into its use as a reagent in organic synthesis and for the preparation of various compounds. In addition, further research into its mechanism of action and the compounds it can be used to synthesize is needed. Furthermore, research into its safety and toxicity is also needed in order to determine if it is suitable for use in various applications. Finally, further research into its potential applications in medicinal chemistry, such as the synthesis of drugs, is needed.
Métodos De Síntesis
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by reacting 3-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium at a temperature of approximately 60°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by distillation.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is widely used in organic synthesis and for the preparation of various compounds. It has been used to synthesize a variety of compounds such as 1,2-dihydro-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol, and 2-hydroxy-3-trifluoromethoxy-5-phenyl-1-benzofuran-2-yl-methanol. It has also been used to synthesize a variety of heterocyclic compounds such as 1,2,3-triazoles, 1,2,3-benzothiazoles, and 2-thiophenes.
Propiedades
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQHAGLGRJJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685334 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261966-87-3 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)



